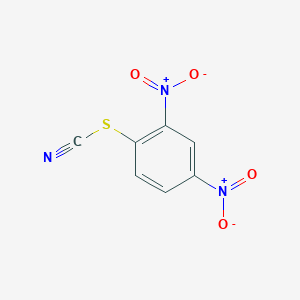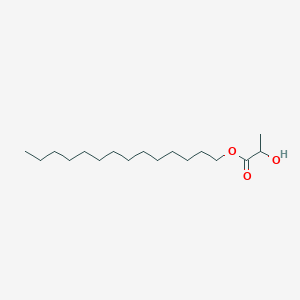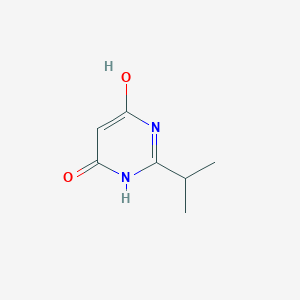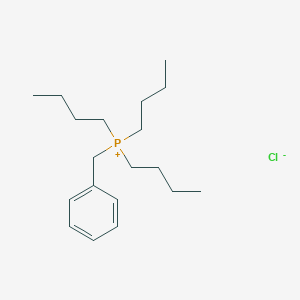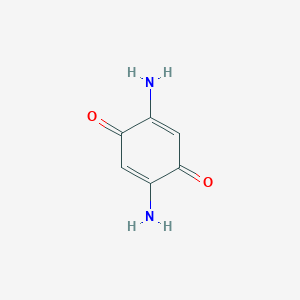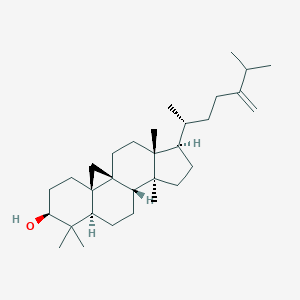
(E)-2-Benzylidenecyclohexanone
Übersicht
Beschreibung
(E)-2-Benzylidenecyclohexanone, also known as benzylideneacetone, is a yellow crystalline compound that has been extensively studied due to its potential applications in various fields. It is a versatile organic compound that has been used in organic synthesis, material science, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of (E)-2-Benzylidenecyclohexanone is not well understood. However, it has been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has been suggested that (E)-2-Benzylidenecyclohexanone may act by inhibiting the activity of enzymes involved in oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
(E)-2-Benzylidenecyclohexanone has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell and animal models. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-2-Benzylidenecyclohexanone in lab experiments include its low cost, easy availability, and versatility. It can be easily synthesized and purified, and it can be used as a starting material for the synthesis of various organic compounds. However, the limitations of using (E)-2-Benzylidenecyclohexanone include its low solubility in water and its potential toxicity. It is important to handle (E)-2-Benzylidenecyclohexanone with care and to follow proper safety protocols when working with this compound.
Zukünftige Richtungen
There are several future directions for the research on (E)-2-Benzylidenecyclohexanone. One direction is to explore its potential applications in medicinal chemistry. (E)-2-Benzylidenecyclohexanone has been reported to exhibit anticancer properties, and further studies could be conducted to evaluate its potential as an anticancer agent. Another direction is to investigate its potential applications in material science. (E)-2-Benzylidenecyclohexanone has been used as a building block for the synthesis of polymers and dendrimers, and further studies could be conducted to explore its potential applications in the development of new materials. Additionally, further studies could be conducted to explore the mechanism of action of (E)-2-Benzylidenecyclohexanone and to identify potential targets for its therapeutic applications.
Conclusion:
In conclusion, (E)-2-Benzylidenecyclohexanone is a versatile organic compound that has been extensively studied due to its potential applications in various fields. It can be easily synthesized and purified, and it has been used as a starting material for the synthesis of various organic compounds. It has also been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties. However, further studies are needed to explore its potential applications in medicinal chemistry and material science, and to identify its mechanism of action and potential targets for its therapeutic applications.
Synthesemethoden
(E)-2-Benzylidenecyclohexanone can be synthesized through the Claisen-Schmidt condensation reaction between benzaldehyde and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The product is obtained as a yellow crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-2-Benzylidenecyclohexanone has been widely used in scientific research due to its potential applications in various fields. It has been used as a starting material for the synthesis of various organic compounds, including chiral ligands, pharmaceuticals, and natural products. It has also been used as a building block for the synthesis of polymers, dendrimers, and other materials.
Eigenschaften
IUPAC Name |
(2E)-2-benzylidenecyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDPHYIZVFJQCD-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CC2=CC=CC=C2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C/C2=CC=CC=C2)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Benzylidenecyclohexanone | |
CAS RN |
1467-15-8, 5682-83-7 | |
| Record name | Cyclohexanone, 2-(phenylmethylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-benzylidenecyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



